molecular formula C12H10O3 B1315810 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 131526-88-0

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No. B1315810
M. Wt: 202.21 g/mol
InChI Key: LYCZVRBMNHDJRO-UHFFFAOYSA-N
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Description

“8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one” is a chemical compound. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes “8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one”, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of “8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one” is a part of the chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Synthetic strategies for chromen-ones, including those similar to the target compound, are crucial for developing pharmacologically significant molecules. Research by Mazimba (2016) highlights the importance of 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with considerable pharmacological relevance. These compounds are synthesized through various methods, including Suzuki coupling reactions and reactions involving 3-formylcoumarin (chromenones), indicating the versatility and importance of these structures in medicinal chemistry Mazimba, 2016.

Antioxidant Activity and Biological Properties

Coumarins, sharing a similar core structure to the target compound, are known for their broad range of biological properties. Torres et al. (2014) discuss the antioxidant properties of coumarins, attributing them to the chemical attributes of the 2H-chromen-2-one core. The aromatic ring and lactone ring in coumarins facilitate various interactions, contributing to their biological activities, including acting as free radical scavengers due to radical delocalization in the 2H-chromen-2-one nucleus Torres et al., 2014.

Biomedical Applications

The exploration of hydroxycoumarins, particularly 3-hydroxycoumarin, reveals their significance in various fields, including genetics, pharmacology, and microbiology. Yoda (2020) emphasizes the chemical, photochemical, and biological properties of 3-hydroxycoumarin, indicating the potential of such compounds in biomedical applications Yoda, 2020.

properties

IUPAC Name

8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZVRBMNHDJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560707
Record name 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

CAS RN

131526-88-0
Record name 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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